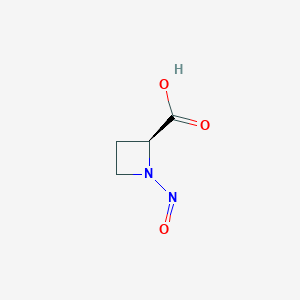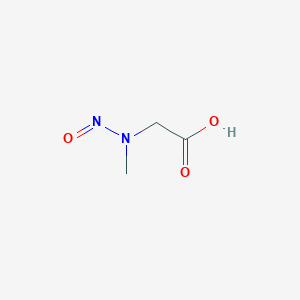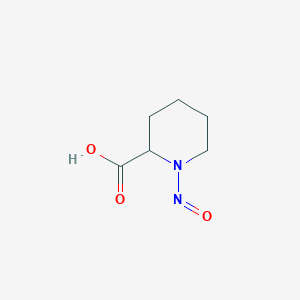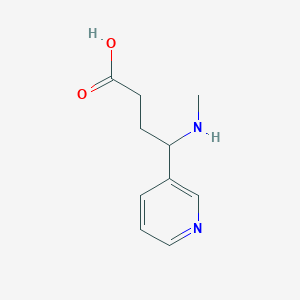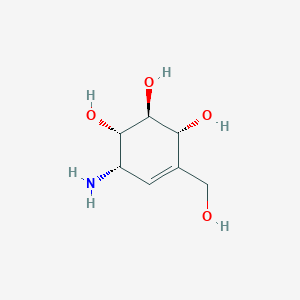
Valienamine
概要
説明
Valienamine is a C-7 aminocyclitol found as a substructure of pseudooligosaccharides such as the antidiabetic drug acarbose and the antibiotic validamycin . It can be found in Actinoplanes species . It is an intermediate formed by microbial degradation of validamycins .
Synthesis Analysis
Valienamine synthesis has been achieved through various approaches over the last thirty years . An efficient synthesis of valienamine was described starting from commercially available 2,3,4,6-tetra-O-benzyl-D-glucose in nine steps, using ring-closing metathesis of (4S,5S,6S)-4,5,6-tribenzyloxy-7-(benzyloxymethyl)octa-1,7-dien-3-ol as a key step . Another approach involved the molecular evolution of an aminotransferase based on substrate–enzyme binding energy analysis .
Molecular Structure Analysis
Valienamine has a unique aminocyclitol structure . Its molecular formula is C7H13NO4 . The IUPAC name is (1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol .
Chemical Reactions Analysis
The synthesis of valienamine involves various chemical reactions. For instance, a sugar aminotransferase (SAT) was used to produce valienamine from valienone, achieving strict stereo-specificity . However, the transamination activity was low due to an unfavorable binding conformation of the non-natural substrate valienone in the oversized substrate-binding pocket .
Physical And Chemical Properties Analysis
Valienamine has a molecular weight of 175.18 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 175.08445790 g/mol .
科学的研究の応用
β-glycosidase Inhibitor
Valienamine is an unsaturated cyclic alcohol pseudo-aminosaccharide with side chains and has been developed as a novel glucosidase inhibitor because of its similar chemical structure with d-glucose . This makes it a potential candidate for the treatment of diseases like diabetes and lysosomal storage disorders.
Catalytic Selectivity in Aminotransferase
The aminotransferase from Bacillus circulans (BtrR), which is involved in the biosynthesis of butirosin, catalyzes the pyridoxal phosphate (PLP)-dependent transamination reaction to convert valienone to β-valienamine . The theoretical results showed that β-valienamine could make BtrR more stable and dense than valienamine .
Role in Protein Structure Regulation
β-valienamine could increase the hydrogen bond probability and decrease the binding free energy between coenzyme PLP and BtrR by regulating the protein structure of BtrR, which was conducive to the catalytic reaction .
Enhancing Stability and Catalytic Activity
β-valienamine maintained the formation of cation-p interactions between basic and aromatic amino acids in BtrR, thus enhancing its stability and catalytic activity .
Role in Product Removal
β-valienamine could make the tunnel of BtrR wider and straight, which was propitious to the removal of products from BtrR .
6. Chemical Chaperone for Lysosomal Storage Disorders N-Octyl-b-valienamine (NOV) 1 and N-octyl-4-epi-b-valienamine (NOEV) 2 are potent chemical chaperone drug candidates for the therapy of lysosomal storage disorders .
Commercial Production of Valienamine
The microbial degradation of validoxylamine A and validamycin A has become one of the most efficient commercial methods for valienamine production, given that validamycin A can be readily obtained by microbial fermentation at a lower cost than valienamine .
Safety And Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air . If it comes into contact with skin, it should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .
将来の方向性
Future research could focus on improving the synthesis of valienamine. For instance, a tailored combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy could be employed to engineer a recently identified SAT (RffA_Kpn) to optimize the binding of valienone in the large binding pocket and thus improve transamination activity .
特性
IUPAC Name |
(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHOBMULWMGEBA-VZFHVOOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(C1N)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191622 | |
| Record name | Valienamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valienamine | |
CAS RN |
38231-86-6 | |
| Record name | Valienamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38231-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valienamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038231866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-4-Hydroxymethyl-Cyclohex-4-Ene-1,2,3-Triol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valienamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Valienamine exert its biological activity, particularly its inhibitory effects?
A: Valienamine acts as a potent glycosidase inhibitor, primarily targeting α-glucosidases. [, , , ] It mimics the structure of the oxocarbenium ion-like transition state formed during the hydrolysis of glycosidic bonds by these enzymes. [, , , ] This structural similarity allows Valienamine to bind competitively to the enzyme's active site, thereby blocking the binding and subsequent hydrolysis of natural substrates. [, , , ]
Q2: What are some of the downstream effects of Valienamine's inhibition of glycosidases?
A: The inhibition of α-glucosidases by Valienamine leads to a reduction in the breakdown of complex sugars like starch and maltose into glucose. [, ] This, in turn, can have significant effects on carbohydrate metabolism. For instance, it can contribute to a decrease in postprandial blood glucose levels, making it relevant for managing diabetes. [, ]
Q3: Can you elaborate on the specific enzymes Valienamine has been shown to inhibit and their roles?
A3: Research indicates that Valienamine effectively inhibits various glycosidases, including:
- α-Glucosidase: Found in the small intestine, it breaks down starch and disaccharides into glucose. [, ]
- β-Glucosidase: This enzyme is involved in the hydrolysis of glucosylceramide, a key process for preventing Gaucher disease. [, ]
- Trehalase: Responsible for hydrolyzing trehalose, a disaccharide found in fungi and insects. []
Q4: How does the stereochemistry of Valienamine affect its inhibitory activity against different glycosidases?
A: Studies have shown that the stereochemistry of Valienamine is crucial for its inhibitory potency and selectivity towards different glycosidases. [, , ] For example, the β-anomer of Valienamine has been found to be a potent inhibitor of β-glucosidase, [, ] while showing less potency against α-glucosidase compared to its α-anomer. [, ]
Q5: What is the molecular formula and weight of Valienamine?
A5: Valienamine is represented by the molecular formula C7H13NO4 and has a molecular weight of 175.18 g/mol.
Q6: Is there spectroscopic data available for the characterization of Valienamine?
A: Yes, Valienamine has been characterized using various spectroscopic techniques. Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , , , ] and Infrared (IR) spectroscopy [] for structural confirmation. These techniques provide detailed information about the arrangement of atoms and functional groups within the Valienamine molecule.
Q7: Beyond its inhibitory action, are there other therapeutic applications being explored for Valienamine?
A: Yes, research indicates that certain Valienamine derivatives, particularly N-alkylated ones like N-octyl-β-valienamine (NOV) and N-octyl-4-epi-β-valienamine (NOEV), show promise as potential chemical chaperones for treating lysosomal storage disorders. [, , ]
Q8: What is the mechanism behind the proposed use of Valienamine derivatives as chemical chaperones?
A: These derivatives can enter cells and stabilize misfolded mutant enzymes, specifically mutant forms of β-glucosidase (associated with Gaucher disease) [, ] and β-galactosidase (associated with GM1-gangliosidosis). [] This stabilization aids in the proper trafficking of these enzymes to lysosomes, their site of action, where they can then function to break down accumulated substrates and ameliorate the disease phenotype. []
Q9: Have there been any studies investigating structure-activity relationships for Valienamine and its derivatives?
A: Numerous studies have delved into the structure-activity relationships of Valienamine and its derivatives. [, , , , , ] These investigations focus on how modifications to the Valienamine core structure, such as the introduction of different substituents or changes in stereochemistry, influence its inhibitory potency and selectivity against various glycosidases. [, , , , , ] Understanding these relationships is essential for designing and developing more potent and selective glycosidase inhibitors for therapeutic applications.
Q10: Are there computational chemistry approaches being used in Valienamine research?
A: Computational chemistry plays a significant role in Valienamine research. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to study the interactions of Valienamine and its derivatives with target enzymes. [, ] These in silico studies can provide valuable insights into the binding modes, affinities, and potential mechanisms of action for these molecules, aiding in the design of novel and improved inhibitors or chaperones.
Q11: What can you tell us about the stability and formulation of Valienamine for therapeutic use?
A11: While the research papers provided don't offer specific details about stability and formulation strategies for Valienamine, it's a crucial aspect to consider for therapeutic development. Formulating Valienamine to ensure its stability under various storage conditions and improve its solubility or bioavailability would be crucial for its successful translation into a therapeutic agent.
Q12: Are there any established analytical methods for the detection and quantification of Valienamine?
A12: Several analytical techniques have been employed for Valienamine analysis, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with pre-column derivatization methods for enhanced sensitivity and separation of Valienamine epimers. []
- Thin Layer Chromatography (TLC): A simple and effective method for separating and quantifying Valienamine and related compounds. []
- Capillary Zone Electrophoresis (CZE): Useful for the simultaneous determination of Valienamine and related compounds, often in the context of monitoring biosynthesis or degradation processes. []
Q13: Can you provide details on the synthesis of Valienamine, including any notable starting materials or key steps?
A13: Valienamine has been synthesized through various routes, often utilizing naturally occurring chiral starting materials like:
- (-)-Quinic acid: This readily available compound was used in the enantiospecific synthesis of both Valienamine and 2-epi-valienamine. []
- D-Glucose: A common starting point for synthesizing Valienamine, often involving ring-closing metathesis as a key step. [, ]
- (-)-Shikimic acid: Utilized in a novel stereoselective synthesis of both NOV and NOEV. []
- Quercitols: These chiral compounds, structurally similar to Valienamine, offer a convenient starting point for synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





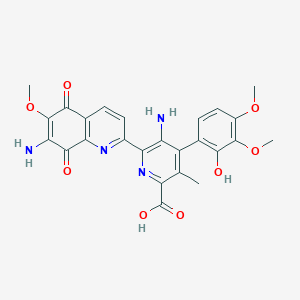


![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)




